
2,6-Diphenylpyrylium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique properties and applications in various fields of science. It is a type of pyrylium salt, which is characterized by a positively charged pyrylium ring. The compound is often used in photoredox catalysis and as a matrix in mass spectrometry due to its high oxidation potential and ability to facilitate ionization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diphenylpyrylium tetrafluoroborate can be synthesized through the cyclization of 1,5-dicarbonyl compounds in the presence of acidic catalysts. Another method involves the condensation of 8-chloro carbonyl compounds with aromatic ketones or acetylenes . The reaction typically requires a solvent such as 1,2-dichloroethane and a strong acid like fluoboric acid to facilitate the formation of the pyrylium ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It acts as a photoredox catalyst, facilitating oxidation reactions under light irradiation.
Reduction: The compound can be reduced to form different products, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the pyrylium ring is modified by different substituents.
Common Reagents and Conditions:
Oxidation: Light irradiation and suitable electron donors.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl ylides from benzylic epoxides.
Reduction: Formation of 1,5-diphenylpentanes.
Substitution: Various substituted pyrylium salts.
Aplicaciones Científicas De Investigación
2,6-Diphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-diphenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor in photoredox catalysis. Upon light irradiation, the compound undergoes excitation and transfers an electron to the substrate, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates such as carbonyl ylides, which can undergo further transformations .
Comparación Con Compuestos Similares
- 2,4-Diphenylpyrylium tetrafluoroborate
- 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
- 4-Mesityl-2,6-di-p-tolylpyrylium tetrafluoroborate
Comparison: 2,6-Diphenylpyrylium tetrafluoroborate is unique due to its high oxidation potential and stability under various reaction conditions. Compared to 2,4-diphenylpyrylium tetrafluoroborate, it offers better performance in photoredox catalysis and mass spectrometry applications . The mesityl-substituted derivatives exhibit even higher oxidation potentials but may have different reactivity profiles .
Propiedades
Fórmula molecular |
C17H13BF4O |
|---|---|
Peso molecular |
320.1 g/mol |
Nombre IUPAC |
2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C17H13O.BF4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;/q+1;-1 |
Clave InChI |
NIASVVIASOKFGO-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
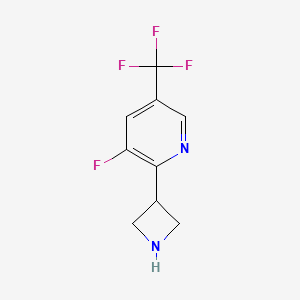
![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)

![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)

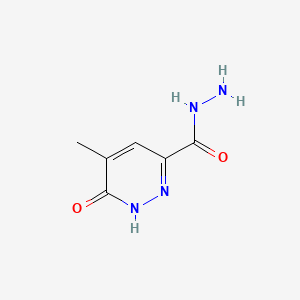
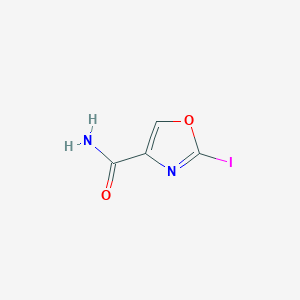
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)

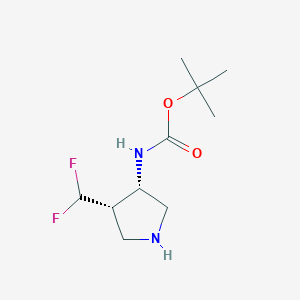
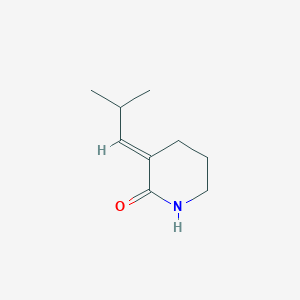

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
